molecular formula C14H22Br2OS B14230806 10-(2,5-Dibromothiophen-3-yl)decan-1-ol CAS No. 503311-22-6

10-(2,5-Dibromothiophen-3-yl)decan-1-ol

Cat. No.: B14230806
CAS No.: 503311-22-6
M. Wt: 398.2 g/mol
InChI Key: YGBQYFNDYYRMOQ-UHFFFAOYSA-N
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Description

10-(2,5-Dibromothiophen-3-yl)decan-1-ol is a chemical compound with the molecular formula C14H22Br2OS It is characterized by the presence of a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a decanol chain attached at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,5-Dibromothiophen-3-yl)decan-1-ol typically involves the bromination of thiophene followed by the attachment of the decanol chain. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst to yield 2,5-dibromothiophene.

    Attachment of Decanol Chain: The 2,5-dibromothiophene is then reacted with a decanol derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

10-(2,5-Dibromothiophen-3-yl)decan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form a thiophene derivative with fewer substituents.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or Grignard reagents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Thiophene derivatives with fewer bromine atoms.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

10-(2,5-Dibromothiophen-3-yl)decan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 10-(2,5-Dibromothiophen-3-yl)decan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atoms and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The decanol chain can also affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromothiophene: A simpler compound with similar bromine substitution but without the decanol chain.

    3-Thiophenedecanol: Similar structure but without bromine atoms.

Uniqueness

10-(2,5-Dibromothiophen-3-yl)decan-1-ol is unique due to the combination of the brominated thiophene ring and the decanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

503311-22-6

Molecular Formula

C14H22Br2OS

Molecular Weight

398.2 g/mol

IUPAC Name

10-(2,5-dibromothiophen-3-yl)decan-1-ol

InChI

InChI=1S/C14H22Br2OS/c15-13-11-12(14(16)18-13)9-7-5-3-1-2-4-6-8-10-17/h11,17H,1-10H2

InChI Key

YGBQYFNDYYRMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCCCCCCCCCO)Br)Br

Origin of Product

United States

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